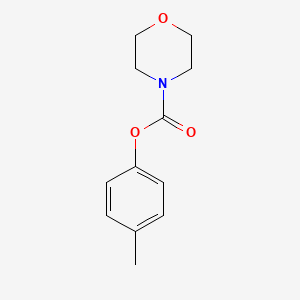

Morpholine-4-carboxylic acid p-tolyl ester

Description

Properties

IUPAC Name |

(4-methylphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-10-2-4-11(5-3-10)16-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHCGFLXFHEXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine-4-carboxylic acid p-tolyl ester typically involves the esterification of morpholine-4-carboxylic acid with p-tolyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of morpholine-4-carboxylic acid p-tolyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboxylic acid p-tolyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Morpholine-4-carboxylic acid.

Reduction: Morpholine-4-carbinol.

Substitution: Various morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine-4-carboxylic acid p-tolyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of morpholine-4-carboxylic acid p-tolyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release morpholine-4-carboxylic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Esters with p-Tolyl Groups

Benzoic Acid p-Tolyl Ester (CAS 614-34-6) :

p-Tolyl Phenylacetate (HMDB0041564) :

p-Tolyl Acetate (CAS 140-39-6) :

Morpholine-Based Esters

- 3-Morpholin-4-yl-but-2-enoic Acid Ethyl Ester (CAS 36277-32-4): Molecular Formula: C₁₀H₁₇NO₃ Applications: Used as a synthetic intermediate in pharmaceuticals . Differs in the unsaturated carboxylic chain.

4-(Phenylmethyl)-2-Morpholinecarboxylic Acid Ethyl Ester :

Sulfonate and Carbonate Esters

Ethyl p-Tolyl Carbonate (CAS 22719-81-9) :

- p-Tolyl Octanoate (CAS 59558-23-5): Toxicity: Moderately toxic (rat oral LD₅₀ = 1600 mg/kg) and a skin irritant .

Key Research Findings and Data

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | log Kow | Water Solubility (mg/L) |

|---|---|---|---|---|

| Morpholine-4-carboxylic acid p-tolyl ester* | C₁₂H₁₅NO₃ | ~235.24 | ~2.8† | ~200‡ |

| Benzoic acid p-tolyl ester | C₁₄H₁₂O₂ | 212.24 | 3.5 | 50 |

| Ethyl p-tolyl carbonate | C₁₀H₁₂O₃ | 180.20 | 2.49 | 411.6 |

| p-Tolyl octanoate | C₁₅H₂₂O₂ | 234.37 | 4.5 | <10 |

*Estimated values based on structural analogs. †Predicted using EPI Suite for similar esters . ‡Inferred from morpholine ethyl ester solubility trends.

Biological Activity

Morpholine-4-carboxylic acid p-tolyl ester is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Morpholine-4-carboxylic acid p-tolyl ester (also known as 4-(p-tolyl)morpholine) is characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 766255

- Molecular Weight : 179.25 g/mol

This compound features a morpholine ring substituted with a p-tolyl group at the 4-position, which influences its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer properties of morpholine derivatives. Specifically, compounds containing morpholine moieties have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain morpholine derivatives exhibited high antiproliferative activity against human cervical cancer (HeLa) cells, with growth inhibition percentages (GI%) ranging from 77% to 100% across different compounds tested .

| Compound | Cell Line | GI% |

|---|---|---|

| Compound I | HeLa | 77% |

| Compound II | HeLa | 93% |

| Compound III | HeLa | 100% |

These findings suggest that morpholine derivatives may serve as promising candidates for developing new anticancer agents.

The mechanism underlying the anticancer activity of morpholine derivatives often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies have indicated that these compounds can inhibit epidermal growth factor receptor (EGFR) dimerization and subsequent phosphorylation, leading to reduced cancer cell proliferation .

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties. A study assessing various morpholine-based compounds found that they exhibited moderate to strong activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the morpholine ring could enhance antimicrobial efficacy .

Case Studies

-

Anticancer Activity in Animal Models :

A preclinical study evaluated the efficacy of morpholine derivatives in mouse models bearing human tumor xenografts. The results showed that certain derivatives significantly reduced tumor size compared to control groups, demonstrating their potential as therapeutic agents . -

Antimicrobial Efficacy :

In another study, a series of morpholine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substituents exhibited superior antibacterial activity, suggesting that structural modifications can optimize their effectiveness .

Research Findings

A systematic review of literature reveals several key findings regarding the biological activity of morpholine-4-carboxylic acid p-tolyl ester:

- Inhibition of Cancer Cell Growth : The compound has shown promise in inhibiting growth in various cancer cell lines.

- Antimicrobial Properties : Morpholine derivatives demonstrate significant antimicrobial activity against pathogenic bacteria.

- Potential for Drug Development : Due to its diverse biological activities, there is potential for further development into pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Morpholine-4-carboxylic acid p-tolyl ester, and how are reaction conditions optimized?

- Methodology : The ester is typically synthesized via coupling reactions. For example, acid chloride intermediates of morpholine-4-carboxylic acid can react with p-tolyl alcohol using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) under nitrogen. Catalytic DMAP may enhance reactivity. Reaction optimization includes monitoring pH (neutral to slightly basic), temperature (0–25°C), and purification via column chromatography .

- Validation : Confirm product purity using HPLC (>97%) and structural integrity via H/C NMR (e.g., ester carbonyl peaks at ~170 ppm) .

Q. Which analytical techniques are critical for characterizing Morpholine-4-carboxylic acid p-tolyl ester?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for the morpholine ring (δ 3.5–4.0 ppm, multiplet) and p-tolyl group (aromatic protons at δ 7.1–7.3 ppm) .

- IR Spectroscopy : Ester C=O stretch (~1740 cm) and morpholine C-O-C vibrations (~1120 cm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) matching theoretical molecular weight (e.g., calculated for CHNO: 221.27 g/mol) .

Q. How should researchers assess the stability and storage conditions of this compound?

- Guidelines :

- Stability Tests : Perform accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor decomposition via TGA/DSC .

- Storage : Store in airtight containers at –20°C, protected from light and moisture. Use desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve enantiomers in chiral derivatives of Morpholine-4-carboxylic acid esters?

- Approaches :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Optimize flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (>99.6% ee achievable) .

Q. How can computational modeling predict the reactivity of this ester in nucleophilic acyl substitution?

- Methods :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and activation energies. Compare with experimental kinetics (e.g., reaction with amines or thiols) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates using GROMACS .

Q. How should researchers address contradictory data on the compound’s thermal stability?

- Resolution Protocol :

Cross-validate using multiple techniques (TGA for mass loss, DSC for enthalpy changes).

Replicate experiments under controlled humidity (e.g., <5% RH vs. ambient).

Compare with structurally similar esters (e.g., tert-butyl morpholinecarboxylates) to identify substituent effects .

Applications in Academic Research

Q. What role does this ester play in synthesizing kinase inhibitors or anticancer agents?

- Case Study : Analogous morpholinecarboxylate esters (e.g., tert-butyl derivatives) serve as intermediates in KRASG12C inhibitors (e.g., RMC-6291). The ester acts as a protecting group, enabling selective deprotection under acidic conditions (TFA/DCM) .

Q. How can researchers troubleshoot low yields in coupling reactions involving this ester?

- Troubleshooting Checklist :

- Purity of Reagents : Ensure p-tolyl alcohol is dry (molecular sieves) and acid chloride is freshly prepared.

- Side Reactions : Add scavengers (e.g., Hünig’s base) to neutralize HCl byproducts.

- Scale-Up Adjustments : Increase solvent volume to avoid aggregation; use slow addition of reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.